Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

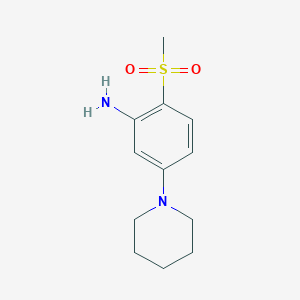

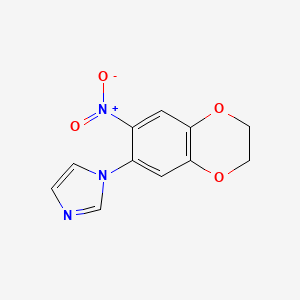

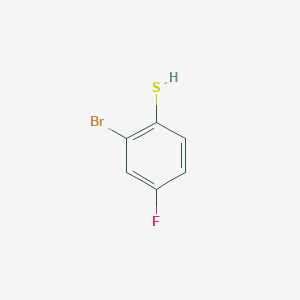

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate is a specialty product used for proteomics research . It has a molecular formula of C13H13BrN2O2 and a molecular weight of 309.16 .

Molecular Structure Analysis

The molecular structure of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate consists of a pyrazole ring which is a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms .Physical And Chemical Properties Analysis

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate is a cream color solid with a melting point of 48-54 °C . It has a molecular weight of 309.16 g/mol .Aplicaciones Científicas De Investigación

- Field : Pharmaceutical Research

- Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

- Field : Chemistry

- Application : Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

- Methods : Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

- Results : These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .

Neuroprotection and Anti-neuroinflammatory Agents

Synthesis and Properties of Pyrazoles

- Field : Chemical Science

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

- Methods : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

- Field : Organic Chemistry

- Application : A variety of methods have been developed for the synthesis of pyrazoles, which are important building blocks in organic synthesis .

- Methods : These methods include [3+2] cycloaddition reactions, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

- Results : These methods provide a broad range of pyrazole derivatives with diverse and valuable synthetical, biological, and photophysical properties .

Catalytic Protodeboronation of Pinacol Boronic Esters

Synthesis of Pyrazoles

- Field : Chemical Science

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

- Methods : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results : Paired with a Matteson–CH 2 –homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

- Field : Organic Chemistry

- Application : A regioselective synthesis of tri- or tetrasubstituted pyrazoles by the reaction of hydrazones with nitroolefins mediated with strong bases such as t -BuOK exhibits a reversed, exclusive 1,3,4-regioselectivity .

- Methods : Subsequent quenching with strong acids such as TFA is essential to achieve good yields .

- Results : This method provides a broad range of pyrazole derivatives .

Catalytic Protodeboronation of Pinacol Boronic Esters

Regioselective Synthesis of Pyrazoles

Propiedades

IUPAC Name |

ethyl 4-bromo-5-methyl-1-phenylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-11(14)9(2)16(15-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUCVTTXWYINIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1328592.png)

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)